(R)-1,1-Difluoro-5-azaspiro[2.4]heptane
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Overview
Description
®-1,1-Difluoro-5-azaspiro[24]heptane is a unique spirocyclic compound characterized by its distinctive structure, which includes a spiro junction between a cyclopropane and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1-Difluoro-5-azaspiro[2.4]heptane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ®-1,1-Difluoro-5-azaspiro[2.4]heptane may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
®-1,1-Difluoro-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
®-1,1-Difluoro-5-azaspiro[2.4]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1,1-Difluoro-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: Features a pair of cyclobutane rings sharing one carbon.
Spiro[2.4]heptane: Includes cyclopropyl and cyclopentyl rings sharing one carbon.
Spiro[cyclopropane-1,2’-steroids]: Contains a cyclopropane ring attached to a steroid framework.
Uniqueness
®-1,1-Difluoro-5-azaspiro[2.4]heptane is unique due to its specific spirocyclic structure and the presence of fluorine atoms, which impart distinct chemical properties and reactivity compared to other spirocyclic compounds.
This detailed article provides an overview of ®-1,1-Difluoro-5-azaspiro[24]heptane, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H9F2N |
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Molecular Weight |
133.14 g/mol |
IUPAC Name |
(3R)-2,2-difluoro-5-azaspiro[2.4]heptane |
InChI |
InChI=1S/C6H9F2N/c7-6(8)3-5(6)1-2-9-4-5/h9H,1-4H2/t5-/m1/s1 |
InChI Key |
AMKKJOJODSUMDI-RXMQYKEDSA-N |
Isomeric SMILES |
C1CNC[C@]12CC2(F)F |
Canonical SMILES |
C1CNCC12CC2(F)F |
Origin of Product |
United States |
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